molecular formula C15H20ClNO2 B10965518 2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide

2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide

Cat. No.: B10965518
M. Wt: 281.78 g/mol
InChI Key: KIMIAPVLABVEQV-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methylcyclohexyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 2-methylcyclohexylamine to yield the final product. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)propionic acid: Another chlorophenoxy derivative with different biological activities.

    4-chlorophenoxyacetic acid: A related compound used as a plant growth regulator.

Properties

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C15H20ClNO2/c1-11-6-2-4-8-13(11)17-15(18)10-19-14-9-5-3-7-12(14)16/h3,5,7,9,11,13H,2,4,6,8,10H2,1H3,(H,17,18)

InChI Key

KIMIAPVLABVEQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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